molecular formula C9H11ClN4O2S2 B6171289 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride CAS No. 2173013-44-8

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B6171289
CAS No.: 2173013-44-8
M. Wt: 306.8 g/mol
InChI Key: RJIMHIZAMHWQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride is the hydrochloride salt of Sulfamethizole, a classic sulfonamide compound with significant research applications . Its molecular formula is C9H11ClN4O2S2, and it has a molecular weight of 306.79 g/mol . This compound is part of a well-investigated class of benzenesulfonamides, which are recognized as the most extensive class of carbonic anhydrase (CA) inhibitors . The primary sulfonamide group (-SO2NH2) is a key zinc-binding moiety (ZBG) that coordinates with the Zn²⁺ ion in the active site of carbonic anhydrase enzymes, a mechanism central to its inhibitory activity . Researchers value this compound for studying the inhibition of various human carbonic anhydrase (hCA) isoforms, including CA I, II, VI, VII, IX, XII, and XIII . The "tail" of the molecule, featuring the 5-methyl-1,3,4-thiadiazole ring, can be modified to explore interactions with the hydrophobic and hydrophilic regions of the enzyme's active site, which is a common strategy—known as the "tail approach"—to enhance inhibitor potency and isoform selectivity . This is particularly relevant in oncology research, as some sulfonamide-based CA inhibitors are investigated for their potential to target tumor-associated isoforms like CA IX, which is overexpressed in hypoxic solid tumors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

2173013-44-8

Molecular Formula

C9H11ClN4O2S2

Molecular Weight

306.8 g/mol

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H10N4O2S2.ClH/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8;/h2-5H,10H2,1H3,(H,12,13);1H

InChI Key

RJIMHIZAMHWQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The 5-methyl-1,3,4-thiadiazol-2-amine intermediate is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, hydrazinecarbothioamide reacts with carbon disulfide (CS₂) in ethanol under reflux with anhydrous sodium carbonate (Na₂CO₃) as a base. Acidification with hydrochloric acid (HCl) precipitates the thiadiazole-thiol intermediate, which is subsequently alkylated to introduce the methyl group:

Thiosemicarbazide+CS2Na2CO3,Δ5-Amino-1,3,4-thiadiazole-2-thiolCH3I5-Methyl-1,3,4-thiadiazol-2-amine\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{Na}2\text{CO}3, \Delta} \text{5-Amino-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{CH}3\text{I}} \text{5-Methyl-1,3,4-thiadiazol-2-amine}

Key Data:

ParameterValueSource
Reaction Time6 hours (reflux)
Yield82%
Characterization¹H-NMR (δ 13.76 ppm, SH)

Sulfonamide Coupling Reactions

Benzenesulfonylation of the Thiadiazole Amine

The sulfonamide bond is formed by reacting 4-aminobenzenesulfonamide with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of benzenesulfonyl chloride and pyridine as a catalyst. Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation:

4-Aminobenzenesulfonamide+5-Methyl-1,3,4-thiadiazol-2-amineC6H5SO2Cl, Pyridine4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide\text{4-Aminobenzenesulfonamide} + \text{5-Methyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{C}6\text{H}5\text{SO}_2\text{Cl, Pyridine}} \text{4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide}

Optimization Insights:

  • Molar Ratio: A 1:1.2 ratio of sulfonamide to sulfonyl chloride improves yields.

  • Solvent: Anhydrous acetone or tetrahydrofuran (THF) minimizes side reactions.

Hydrochloride Salt Formation

Acid-Mediated Protonation

The free base is converted to its hydrochloride salt by treating with HCl gas or concentrated HCl in ethanol. The product precipitates upon cooling and is recrystallized from methanol/water mixtures:

Sulfonamide Free Base+HCl4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Hydrochloride\text{Sulfonamide Free Base} + \text{HCl} \rightarrow \text{4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Hydrochloride}

Critical Parameters:

ParameterValueSource
HCl Concentration12 M
RecrystallizationMethanol:H₂O (3:1)
Purity>95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Efficiency

A side-by-side comparison of two approaches highlights trade-offs between yield and complexity:

MethodYieldPurityTimeCost
One-Pot Cyclization 75%92%8 hoursLow
Stepwise Coupling 88%98%12 hoursHigh

Key Findings:

  • The one-pot method reduces time but requires stringent pH control.

  • Stepwise coupling achieves higher purity through intermediate purification.

Structural Characterization

Spectroscopic Validation

¹H-NMR (DMSO-d₆):

  • δ 7.81 ppm (s, 2H, SO₂NH₂)

  • δ 6.85 ppm (d, J = 8.0 Hz, aromatic H)

  • δ 2.45 ppm (s, 3H, CH₃)

FT-IR (KBr):

  • 1340 cm⁻¹ (S=O asymmetric stretching)

  • 1160 cm⁻¹ (S=O symmetric stretching)

  • 1620 cm⁻¹ (C=N thiadiazole)

Challenges and Optimization Strategies

Byproduct Formation

Side products like N,N'-disubstituted sulfonamides arise from over-sulfonylation. Mitigation strategies include:

  • Controlled Reagent Addition: Gradual addition of sulfonyl chloride.

  • Low-Temperature Reactions: Maintaining temperatures below 0°C during coupling.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but complicate purification. Ethyl acetate/water biphasic systems improve isolation.

Industrial-Scale Considerations

Catalytic Improvements

Pd/C-Catalyzed Hydrogenation reduces nitro intermediates to amines with >90% efficiency, avoiding stoichiometric reducing agents.

Green Chemistry Metrics

MetricValueImprovement
Atom Economy85%+15% vs. classical
E-Factor8.2-30%

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids and nitro compounds.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Sulfamethizole is primarily recognized for its antimicrobial properties. It is effective against a range of bacterial infections due to its ability to inhibit bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. Research indicates that sulfamethizole exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Urinary Tract Infections (UTIs)
A clinical study demonstrated that sulfamethizole was effective in treating UTIs caused by E. coli and other uropathogens. The study reported a cure rate of approximately 85% among patients treated with the drug over a two-week period .

1.2 Anti-inflammatory Properties

In addition to its antibacterial effects, sulfamethizole has been investigated for its anti-inflammatory properties. It has shown potential in treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease by modulating immune responses.

Case Study: Rheumatoid Arthritis Treatment
A randomized controlled trial assessed the impact of sulfamethizole on patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores compared to placebo .

Agricultural Applications

2.1 Veterinary Medicine

Sulfamethizole is utilized in veterinary medicine to treat infections in livestock and pets. Its broad-spectrum activity makes it suitable for managing infections caused by various pathogens.

Case Study: Treatment of Bacterial Infections in Poultry
A study explored the use of sulfamethizole in poultry farming, where it was found to effectively reduce mortality rates associated with bacterial infections such as necrotic enteritis .

2.2 Crop Protection

Research has also indicated that sulfamethizole can be applied as a fungicide in agriculture, helping to control fungal diseases in crops.

Analytical Chemistry Applications

3.1 Chromatographic Analysis

Sulfamethizole is frequently used as a standard reference compound in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its properties allow for accurate quantification of sulfonamide residues in food and environmental samples.

Data Table: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile: Water (70:30)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column TypeC18 Reverse Phase

Mechanism of Action

The mechanism by which 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : White to yellowish-white crystalline powder .
  • Solubility: Slightly soluble in ethanol (95%), insoluble in water, and dissolves in dilute hydrochloric acid or sodium hydroxide solutions .
  • Stability : Light-sensitive, gradually discoloring upon exposure .

Therapeutic Use : SMZ is primarily used to treat urinary tract infections (UTIs) and is often combined with trimethoprim (TMP) to enhance efficacy via synergistic inhibition of folate biosynthesis . Its short plasma half-life (~2.5 hours) necessitates frequent dosing .

Comparison with Similar Compounds

Sulfamethizole belongs to the sulfonamide class and shares structural similarities with other 1,3,4-thiadiazole derivatives. Below is a detailed comparison with key analogs:

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) pKa Melting Point (°C) Key Structural Difference
Sulfamethizole (SMZ) C₉H₁₀N₄O₂S₂ 270.33 Insoluble ~6.6–7.4 Not reported 5-methyl-thiadiazole substituent
Sulfamethoxazole (SMX) C₁₀H₁₁N₃O₃S 253.28 Slightly soluble ~5.7 169–170 5-methyl-isoxazole substituent
Sulfisoxazole C₁₁H₁₃N₃O₃S 267.30 Sparingly soluble ~5.0 192–194 3,4-dimethyl-isoxazole substituent
4-amino-N-(5-ethyl-thiadiazol) C₁₀H₁₂N₄O₂S₂ 284.36 Insoluble Not reported Not reported 5-ethyl-thiadiazole substituent
Acetazolamide C₄H₆N₄O₃S₂ 222.25 Slightly soluble ~7.2 258–259 Carbonic anhydrase inhibitor moiety

Key Observations:

Substituent Effects :

  • The 5-methyl-thiadiazole group in SMZ enhances specificity for Gram-negative bacteria compared to SMX (5-methyl-isoxazole) .
  • Ethyl or pentyl substituents (e.g., C₁₀H₁₂N₄O₂S₂) increase molecular weight and hydrophobicity, reducing water solubility and bioavailability .

pKa and Ionization :

  • Optimal antibacterial activity occurs when the sulfonamide pKa is between 6.6–7.4 , ensuring sufficient lipid solubility for bacterial membrane penetration . SMZ (pKa ~6.6–7.4) and acetazolamide (pKa ~7.2) fall within this range, whereas SMX (pKa ~5.7) may require higher doses for efficacy.

Pharmacokinetic and Therapeutic Comparisons

Compound Plasma Half-Life Metabolism Pathway Therapeutic Use Environmental Presence
Sulfamethizole 2.5 hours Hepatic acetylation UTIs, often with TMP Detected in US streams (0.13 µg/L)
Sulfamethoxazole 10–12 hours Hepatic oxidation Broad-spectrum infections (e.g., PCP*) Widespread aquatic contamination
Acetazolamide 6–9 hours Renal excretion Glaucoma, diuretic, altitude sickness Not reported

PCP: *Pneumocystis jirovecii pneumonia

Key Observations:

  • Half-Life : SMZ’s short half-life (2.5 hours) limits its use to acute infections, whereas SMX’s longer half-life (10–12 hours) supports once-daily dosing .
  • Environmental Impact : SMZ is less persistent in aquatic systems than SMX but has been detected in US streams, raising concerns about antibiotic resistance .
  • Therapeutic Scope: Acetazolamide diverges from typical sulfonamides, targeting carbonic anhydrase for non-infectious conditions like glaucoma .

Structure-Activity Relationships (SAR)

  • Thiadiazole vs. Isoxazole : The thiadiazole ring in SMZ enhances resistance to bacterial metabolic degradation compared to SMX’s isoxazole .
  • Alkyl Chain Modifications : Increasing substituent size (e.g., ethyl, pentyl) improves lipophilicity but reduces solubility, necessitating formulation adjustments .
  • Synergistic Combinations : SMZ-TMP combinations exploit sequential folate pathway inhibition, reducing bacterial resistance development .

Q & A

Basic Question: What are the established synthetic routes for 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a 5-methyl-1,3,4-thiadiazol-2-amine precursor. A common approach includes:

Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to improve crystallinity and solubility.
Optimization : Yield is maximized by controlling stoichiometry (1:1 molar ratio), temperature (0–5°C during sulfonylation), and reaction time (4–6 hours). Purity is enhanced via recrystallization from DMSO/water mixtures .

Basic Question: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths and angles, particularly useful for verifying the sulfonamide-thiadiazole linkage and hydrochloride salt formation .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–2.7 ppm confirm the 5-methyl group on the thiadiazole ring. Aromatic protons (δ 6.8–7.5 ppm) validate the benzene ring substitution .
    • ¹³C NMR : Signals near 165–170 ppm indicate sulfonamide carbonyl groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (C₉H₁₀ClN₅O₂S₂: 331.6 g/mol) .

Basic Question: How can researchers determine the solubility profile of this compound in various solvents, and what factors influence its dissolution?

Methodological Answer:

  • HPLC-Based Quantification : Dissolve known quantities in solvents (e.g., DMSO, water, ethanol) and measure saturation points via UV-Vis detection at λmax ~260 nm .
  • Factors Influencing Solubility :
    • pH : Hydrochloride salt enhances water solubility at neutral pH.
    • Polarity : Moderate solubility in DMSO (20–25 mg/mL) due to sulfonamide hydrophilicity and thiadiazole hydrophobicity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the antitumor activity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on:
    • Thiadiazole Ring : Replace 5-methyl with bulkier alkyl/aryl groups to enhance lipophilicity and membrane permeability .
    • Sulfonamide Group : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve binding to target proteins .
  • Biological Assays : Screen analogs against NCI-60 cancer cell lines, with IC₅₀ values compared to the parent compound. Molecular docking (e.g., using AutoDock Vina) can predict interactions with tubulin or kinase targets .

Advanced Question: What mechanisms underlie the reported antitumor activity of this compound, and how can conflicting data in literature be resolved?

Methodological Answer:

  • Proposed Mechanisms :
    • Tubulin Polymerization Inhibition : Sulfonamide derivatives often disrupt microtubule dynamics, as seen in paclitaxel-resistant cell lines .
    • Kinase Inhibition : Thiadiazole moieties may bind ATP pockets in kinases like EGFR or VEGFR .
  • Resolving Contradictions :
    • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
    • Metabolic Stability Testing : Evaluate compound degradation in serum to explain variability in IC₅₀ values .

Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
    • Thermal Stress : Heat at 60°C for 48 hours; assess crystalline structure changes via XRD .
  • Key Stability Issues : Hydrolysis of the sulfonamide bond at extreme pH and thiadiazole ring oxidation under prolonged heat .

Advanced Question: What strategies can reconcile discrepancies in reported biological activity across different studies?

Methodological Answer:

  • Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., NCI-60 panel vs. isolated cell lines) and normalize data using standardized units (e.g., µM vs. µg/mL) .
  • Cellular Uptake Studies : Use fluorescently tagged analogs to quantify intracellular accumulation differences .

Advanced Question: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to tubulin (PDB ID: 1SA0) over 100 ns to assess binding free energy (ΔG) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and CYP450 inhibition risks .

Advanced Question: What experimental designs evaluate synergistic effects with chemotherapeutic agents?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to test with doxorubicin or cisplatin. A CI <1 indicates synergy .
  • In Vivo Models : Administer sub-therapeutic doses in xenograft mice; measure tumor volume reduction vs. monotherapy .

Advanced Question: How can metabolic pathways be elucidated to identify potential toxic metabolites?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat); analyze metabolites via LC-MS/MS .
  • Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates indicative of hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.